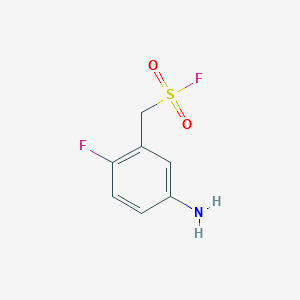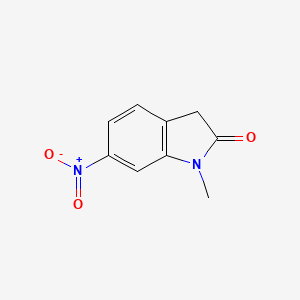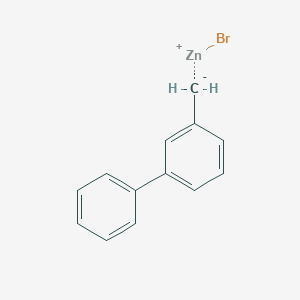
(Biphenyl-3-ylmethyl)zinc bromide, 0.50 M in THF
Overview
Description
(Biphenyl-3-ylmethyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial intermediate in various chemical reactions. The presence of the biphenyl group enhances its reactivity and stability, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Biphenyl-3-ylmethyl)zinc bromide can be synthesized through the reaction of biphenyl-3-ylmethyl bromide with zinc in the presence of THF. The reaction typically involves the use of activated zinc, which can be prepared by treating zinc dust with a small amount of iodine or by using commercially available activated zinc. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc.
Industrial Production Methods
In an industrial setting, the production of (Biphenyl-3-ylmethyl)zinc bromide involves large-scale reactors equipped with efficient stirring and temperature control systems. The process begins with the preparation of biphenyl-3-ylmethyl bromide, followed by its reaction with activated zinc in THF. The reaction mixture is then filtered to remove any unreacted zinc and by-products, and the resulting solution is concentrated to obtain the desired concentration of 0.50 M.
Chemical Reactions Analysis
Types of Reactions
(Biphenyl-3-ylmethyl)zinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles, such as alkyl halides, to form new carbon-carbon bonds.
Oxidation: The compound can be oxidized to form biphenyl-3-ylmethyl alcohol.
Reduction: It can participate in reduction reactions, where it acts as a reducing agent.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, and the reaction is typically carried out in the presence of a catalyst, such as palladium.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products
Nucleophilic Substitution: The major products are new carbon-carbon bonded compounds.
Oxidation: The primary product is biphenyl-3-ylmethyl alcohol.
Reduction: The main product is the reduced form of the starting material.
Scientific Research Applications
(Biphenyl-3-ylmethyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The reagent is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Biphenyl-3-ylmethyl)zinc bromide involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The biphenyl group stabilizes the zinc center, enhancing its reactivity. In nucleophilic substitution reactions, the compound donates its carbon-zinc bond to an electrophile, forming a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
Phenylzinc bromide: Similar in structure but lacks the biphenyl group, making it less reactive.
Benzylzinc bromide: Contains a benzyl group instead of a biphenyl group, resulting in different reactivity and stability.
(Biphenyl-4-ylmethyl)zinc bromide: Similar structure but with the biphenyl group attached at a different position, affecting its reactivity.
Uniqueness
(Biphenyl-3-ylmethyl)zinc bromide is unique due to the presence of the biphenyl group at the 3-position, which enhances its reactivity and stability compared to other organozinc reagents. This makes it particularly valuable in the synthesis of complex organic molecules.
Properties
IUPAC Name |
bromozinc(1+);1-methanidyl-3-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11.BrH.Zn/c1-11-6-5-9-13(10-11)12-7-3-2-4-8-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTBBLVNHSUFKY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)C2=CC=CC=C2.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate](/img/structure/B1383665.png)
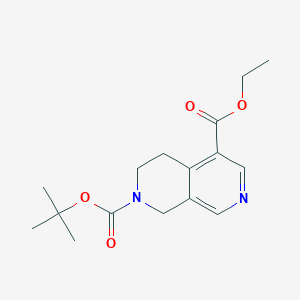
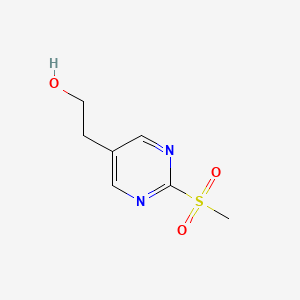
![7,7-dimethyl-4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylic acid](/img/structure/B1383671.png)
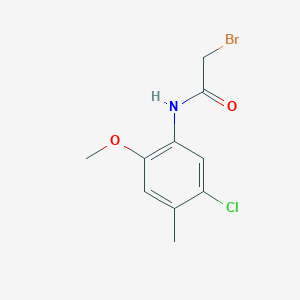
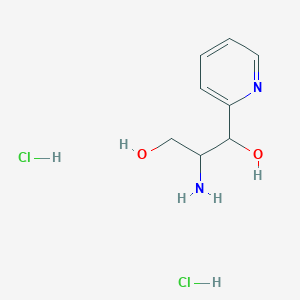

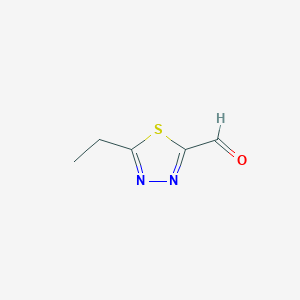

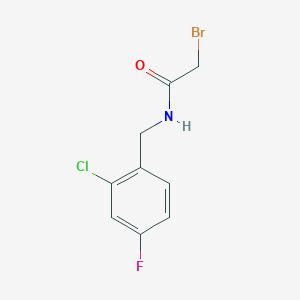
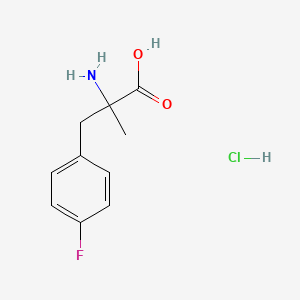
![2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide hydrochloride](/img/structure/B1383683.png)
